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Compound of Interest

Compound Name: 5-Amino-1-ethyl-1H-indazole

Cat. No.: B1374631

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-ethyl-1H-indazole is a substituted indazole derivative of interest in medicinal
chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a
wide array of biologically active compounds.[1] A thorough understanding of the spectroscopic
properties of this molecule is paramount for its unambiguous identification, purity assessment,
and for tracking its fate in various chemical and biological systems. This guide provides a
detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for 5-Amino-1-ethyl-1H-indazole, framed within the context of
established analytical methodologies. While specific experimental data for this exact molecule
is not publicly available in the provided search results, this guide will leverage data from
structurally similar compounds to provide a robust predictive analysis.

Molecular Structure and Key Features

The structure of 5-Amino-1-ethyl-1H-indazole (CoH11N3) comprises a bicyclic indazole core,
an ethyl group at the N1 position, and an amino group at the C5 position.[2][3] These features
will give rise to distinct signals in both NMR and MS spectra, which are crucial for its
characterization.

Molecular Formula: CoH11N3 Molecular Weight: 161.21 g/mol
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms.[4] For 5-
Amino-1-ethyl-1H-indazole, both *H and 3C NMR will provide key insights.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring NMR data for a small organic molecule like 5-Amino-1-ethyl-
1H-indazole is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds, or Methanol-d4). The choice of solvent is critical
and can influence the chemical shifts.[5]

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.[6][7]

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o This experiment often requires a longer acquisition time due to the lower natural
abundance of the 13C isotope.

Below is a workflow for NMR data acquisition and analysis:
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Caption: Workflow for NMR Spectroscopy.
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Predicted 'H NMR Spectral Data

Based on the analysis of similar indazole derivatives, the following *H NMR signals are
anticipated for 5-Amino-1-ethyl-1H-indazole. Chemical shifts (8) are reported in parts per
million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Expected Coupling
Proton . . N .
_ Chemical Shift Multiplicity Integration Constant (J,
Assignment
(ppm) Hz)
H-3 ~7.8-8.1 Singlet (s) 1H -
H-4 ~6.8-7.0 Doublet (d) 1H ~8.5-9.0
Doublet of
H-6 ~6.6 - 6.8 1H ~8.5-9.0,~2.0
doublets (dd)
H-7 ~7.2-7.4 Doublet (d) 1H ~8.5-9.0
Broad singlet (br
-NH:z ~3.5-5.0 2H -
s)
-CH:- (ethyl) ~4.1-4.3 Quartet (q) 2H ~7.0-75
-CHs (ethyl) ~14-1.6 Triplet (t) 3H ~7.0-75

Justification of Assignments:

e Aromatic Protons (H-3, H-4, H-6, H-7): The protons on the indazole ring will appear in the
aromatic region (typically 6.5-8.5 ppm). The electron-donating amino group at C5 is expected
to shield the adjacent protons (H-4 and H-6), shifting them to a relatively higher field (lower
ppm) compared to unsubstituted indazole.[7] The H-3 proton, being adjacent to the pyrazole
nitrogen, is generally the most deshielded.

e Amino Protons (-NHz): The chemical shift of the amino protons can vary significantly
depending on the solvent, concentration, and temperature. They often appear as a broad
singlet due to quadrupole broadening and exchange with trace amounts of water.

o Ethyl Group Protons (-CHz- and -CHs): The methylene protons (-CH2) are adjacent to the
nitrogen atom and will be deshielded, appearing as a quartet due to coupling with the methyl
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protons. The methyl protons (-CHs) will appear as a triplet, coupled to the methylene protons.

Predicted **C NMR Spectral Data

The proton-decoupled 3C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment Expected Chemical Shift (ppm)
C-3 ~130 - 135

C-3a ~120 - 125

C-4 ~110- 115

C-5 ~140 - 145

C-6 ~105 - 110

C-7 ~115-120

C-7a ~135 - 140

-CHaz- (ethyl) ~40 - 45

-CHs (ethyl) ~14 - 16

Justification of Assignments:

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
substituents. The carbon bearing the amino group (C-5) will be significantly deshielded.

o Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are in the typical
aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain structural information through
fragmentation analysis.[8]

Experimental Protocol: Acquiring Mass Spectra
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A general procedure for obtaining a mass spectrum of 5-Amino-1-ethyl-1H-indazole is as
follows:

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

« lonization: Electrospray ionization (ESI) is a common and gentle ionization technique
suitable for this type of molecule, typically producing a protonated molecule [M+H]*.[9]

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

e Tandem MS (MS/MS): To obtain structural information, the [M+H]* ion can be selected and
subjected to collision-induced dissociation (CID) to generate fragment ions.

A workflow for MS data acquisition and analysis is presented below:
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Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectral Data

e Molecular lon: In positive ion mode ESI-MS, the most prominent ion is expected to be the
protonated molecule, [M+H]*, at an m/z of 162.1.
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e Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 162.1 ion would likely reveal
characteristic fragment ions. Common fragmentation pathways for indazole derivatives
involve the loss of small neutral molecules.[10]

Predicted Fragmentation Pathways:

e Loss of ethylene (C2Ha4): A common fragmentation for N-ethyl substituted compounds is the
loss of ethylene, leading to a fragment ion at m/z 134.1.

e Loss of NHs: The amino group could be lost as ammonia, although this may be a minor
pathway.

e Ring Cleavage: More complex fragmentation patterns involving the cleavage of the indazole
ring system are also possible.

Table of Expected Key lons:

m/z Proposed Identity

162.1 [M+H]*

134.1 [M+H - C2Ha]*
Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS
spectroscopic data for 5-Amino-1-ethyl-1H-indazole. By leveraging established principles of
spectroscopic interpretation and data from analogous structures, researchers and scientists
can confidently approach the characterization of this and related molecules. The detailed
protocols and predictive data serve as a valuable resource for method development, quality
control, and structural verification in the context of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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